molecular formula C14H16OSe B14450177 5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-one CAS No. 78998-88-6

5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-one

Katalognummer: B14450177
CAS-Nummer: 78998-88-6
Molekulargewicht: 279.25 g/mol
InChI-Schlüssel: JQFPUIXXZZHSJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-one is an organic compound characterized by the presence of a phenylselanyl group attached to a cyclohexenone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-one typically involves the reaction of 5,5-dimethylcyclohex-2-en-1-one with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide, which can further undergo elimination to yield the corresponding olefin.

    Reduction: The compound can be reduced to remove the phenylselanyl group, resulting in the formation of 5,5-dimethylcyclohex-2-en-1-one.

    Substitution: The phenylselanyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of selenoxide and subsequent olefin.

    Reduction: Formation of 5,5-dimethylcyclohex-2-en-1-one.

    Substitution: Formation of various substituted cyclohexenone derivatives.

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenoxide intermediates.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-one involves the interaction of the phenylselanyl group with various molecular targets. The phenylselanyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways, including those involved in oxidative stress and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one
  • 5,5-Dimethyl-3-phenylcyclohex-2-en-1-one
  • 5,5-Dimethyl-3-(p-phenylphenyl)-cyclohex-2-en-1-one

Uniqueness

5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may contain other functional groups, such as phenylamino or phenyl groups, which have different chemical and biological properties.

Eigenschaften

CAS-Nummer

78998-88-6

Molekularformel

C14H16OSe

Molekulargewicht

279.25 g/mol

IUPAC-Name

5,5-dimethyl-3-phenylselanylcyclohex-2-en-1-one

InChI

InChI=1S/C14H16OSe/c1-14(2)9-11(15)8-13(10-14)16-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3

InChI-Schlüssel

JQFPUIXXZZHSJZ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=CC(=O)C1)[Se]C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.